molecular formula C8H5BrClF4NO B6338811 4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98% CAS No. 1301739-52-5

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98%

Cat. No. B6338811
CAS RN: 1301739-52-5
M. Wt: 322.48 g/mol
InChI Key: LWCXRTNNELWNGA-UHFFFAOYSA-N
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Description

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98% (4-Bromo-5-C2TFEA) is a chemical compound with a wide range of applications in the scientific and medical fields. It is a halogenated aniline derivative that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. 4-Bromo-5-C2TFEA is a colorless solid that is soluble in most organic solvents and has a melting point of 126°C.

Scientific Research Applications

4-Bromo-5-C2TFEA has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. In organic synthesis, 4-Bromo-5-C2TFEA is used in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals. In biological research, it is used as a fluorescent dye to label proteins and other biomolecules.

Mechanism of Action

4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In organic synthesis, 4-Bromo-5-C2TFEA is used as a nucleophile in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals.
Biochemical and Physiological Effects
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. However, its biochemical and physiological effects have not been extensively studied and are not well understood. It is known that 4-Bromo-5-C2TFEA is not toxic to humans and animals, but further research is needed to determine its potential effects on the human body.

Advantages and Limitations for Lab Experiments

4-Bromo-5-C2TFEA is a useful reagent in organic synthesis and coordination chemistry. It has several advantages over other reagents in terms of its reactivity, solubility, and stability. 4-Bromo-5-C2TFEA is highly reactive, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents and has a high melting point, making it suitable for use in lab experiments. However, 4-Bromo-5-C2TFEA is also a strong oxidizing agent and is prone to decomposition, making it unsuitable for use in certain reactions.

Future Directions

The potential applications of 4-Bromo-5-C2TFEA in the scientific and medical fields are vast and the possibilities for future research are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of 4-Bromo-5-C2TFEA and its derivatives, the study of its biochemical and physiological effects, and the development of new uses for 4-Bromo-5-C2TFEA in the medical and scientific fields. Additionally, further research on the potential toxicity of 4-Bromo-5-C2TFEA is needed in order to determine its safety for use in lab experiments and medical applications.

Synthesis Methods

4-Bromo-5-C2TFEA can be synthesized using a two-step procedure involving the reaction of 4-bromoaniline with 2-chloro-1,1,2-trifluoroethyl bromide followed by a reaction with 2-fluoroaniline. In the first step, 4-bromoaniline and 2-chloro-1,1,2-trifluoroethyl bromide are reacted in a solvent such as dichloromethane to form 4-bromo-2-chloro-1,1,2-trifluoroethyl aniline. In the second step, the intermediate aniline is reacted with 2-fluoroaniline in a solvent such as acetonitrile to form 4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline.

properties

IUPAC Name

4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXRTNNELWNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline

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